Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate
Description
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is a structurally complex ester featuring a succinate backbone with a hydroxyl group, a phenyl group, and a methylene substituent. The hydroxyl group increases polarity, while the phenyl and methylene groups may influence reactivity and stability, distinguishing it from simpler esters like diethyl phthalate .
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 2-hydroxy-3-methylidene-2-phenylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-4-19-13(16)11(3)15(18,14(17)20-5-2)12-9-7-6-8-10-12/h6-10,18H,3-5H2,1-2H3 |
InChI Key |
UTNOMQGASMCVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1)(C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate typically involves the esterification of a suitable precursor. One common method involves the reaction of diethyl succinate with phenylacetaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-methylene-2-phenylsuccinate.
Reduction: Formation of diethyl 2-hydroxy-3-methylene-2-phenylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The methylene group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
The compound shares functional groups with several analogs in the evidence:
- Ester functionality : Common with diethyl phthalate ().
- Hydroxyl and aromatic groups : Overlaps with benzilic acid (2,2-diphenyl-2-hydroxyacetic acid, ).
Data Table: Comparative Analysis of Key Compounds
Detailed Comparisons
Diethyl Phthalate ()
- Structural Differences : Lacks hydroxyl and methylene groups but shares ester functionalities.
- Physical Properties : Higher flash point (156°C) suggests greater thermal stability compared to the target compound, which may decompose at lower temperatures due to the hydroxyl group’s polarity .
- Applications : Diethyl phthalate’s use as a plasticizer highlights the role of ester flexibility; the target compound’s hydroxyl group could limit plasticizer utility but enhance solubility in polar solvents.
Benzilic Acid ()
- Functional Group Overlap : Both compounds feature hydroxyl and phenyl groups. However, benzilic acid is a carboxylic acid, while the target is an ester.
- Reactivity : The carboxylic acid in benzilic acid enables salt formation (e.g., sodium benzilate), whereas the target’s ester group may favor hydrolysis under acidic/basic conditions .
Diethyl methylformylphosphonate dimethylhydrazone ()
Research Findings and Limitations
- The target compound’s safety profile remains speculative without experimental data.
- Gaps in Evidence: No direct data on the target compound’s synthesis, stability, or applications were found. Comparisons rely on structural analogs and inferred properties.
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